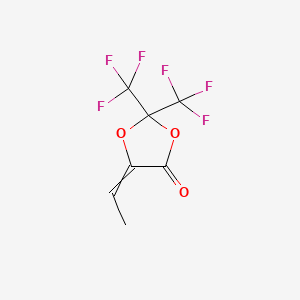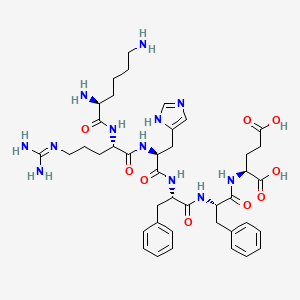![molecular formula C14H12FN3OS B14204144 N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-10-9](/img/structure/B14204144.png)
N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a substituted phenyl group.
Méthodes De Préparation
The synthesis of N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Analyse Des Réactions Chimiques
N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents on the phenyl or thienopyrimidine ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis by binding to the enzyme and disrupting its function . This inhibition affects the bacterial oxidative phosphorylation pathway, leading to reduced ATP production and bacterial growth.
Comparaison Avec Des Composés Similaires
N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity and is non-cytotoxic to certain cell lines.
N-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-N-(2,5-dimethylphenyl)amine: This compound has similar structural features but different substituents, leading to variations in biological activity
Propriétés
Numéro CAS |
917907-10-9 |
|---|---|
Formule moléculaire |
C14H12FN3OS |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
N-(2-ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H12FN3OS/c1-2-19-12-4-3-9(15)7-11(12)18-13-10-5-6-20-14(10)17-8-16-13/h3-8H,2H2,1H3,(H,16,17,18) |
Clé InChI |
STYXRDGBEGUWLZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)F)NC2=C3C=CSC3=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)

![N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204070.png)

![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
![N-[Bis(tetradecyloxy)phosphoryl]-L-alanine](/img/structure/B14204102.png)

![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)

![Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14204118.png)


